2-Bromobenzo[d]oxazole-6-carboxylic acid

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Secure a strategic building block for divergent synthesis. The 2-bromo substituent is a premier leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings, while the 6-carboxylic acid enables amidation and esterification. This orthogonal reactivity is crucial for constructing tafamidis analog libraries, assembling PROTACs, and performing late-stage functionalization. Avoid inefficient C–H activation; purchase the definitive, regiospecifically di-functionalized core for your medicinal chemistry and SAR exploration needs.

Molecular Formula C8H4BrNO3
Molecular Weight 242.03 g/mol
Cat. No. B12862910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzo[d]oxazole-6-carboxylic acid
Molecular FormulaC8H4BrNO3
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)OC(=N2)Br
InChIInChI=1S/C8H4BrNO3/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8/h1-3H,(H,11,12)
InChIKeyHBWAKYWDBYEZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromobenzo[d]oxazole-6-carboxylic acid: A Key Bifunctional Building Block


2-Bromobenzo[d]oxazole-6-carboxylic acid (CAS 1507034-36-7) is a heterocyclic building block defined by a 2-bromo substituent on a benzoxazole ring and a 6-carboxylic acid group . This dual functionality provides orthogonal reactivity handles for divergent synthesis. The bromine atom serves as a superior leaving group for transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling programmable C–C and C–N bond formations at the 2-position . The carboxylic acid at the 6-position is available for amide coupling, esterification, or further derivatization, which is critical for generating compound libraries and late-stage functionalization .

Why 2-Bromobenzo[d]oxazole-6-carboxylic acid Cannot Be Casually Replaced by In-Class Analogs


The specific positioning of the bromine and carboxylic acid groups on the benzoxazole core creates a reactivity profile that is not shared by other 2-substituted analogs. Replacing the 2-bromo substituent with a 2-chloro or 2-fluoro group significantly impacts the rate and scope of cross-coupling reactions due to differences in bond dissociation energies [1]. Similarly, using a 2-methyl or unsubstituted analog eliminates this key synthetic handle, forcing a reliance on less efficient direct C–H activation strategies and fundamentally altering the synthetic route. The presence of the 6-carboxylic acid also prohibits casual substitution with non-carboxylated or differently substituted benzoxazoles, as it is essential for final product anchoring via amide formation [2].

Quantitative Differentiation of 2-Bromobenzo[d]oxazole-6-carboxylic acid for Procurement Decisions


Enhanced Reactivity in Palladium-Catalyzed Couplings: 2-Bromo vs. 2-Chloro Analogs

The 2-bromo substituent exhibits far higher reactivity in oxidative addition with palladium(0) catalysts compared to the 2-chloro analog, a critical step in Suzuki and Buchwald-Hartwig couplings. This difference is quantified by the C–X bond dissociation energy: the C–Br bond is significantly weaker than the C–Cl bond, leading to a lower activation energy for the rate-limiting step [1]. This enables faster reaction rates and higher yields under milder conditions, which is a key factor for selecting this compound for library synthesis or scale-up [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Advantage Over Non-Functionalized 2-Bromobenzoxazole: The Critical 6-Carboxylic Acid Handle

Unlike the more common 2-bromobenzo[d]oxazole, the target compound uniquely features a carboxylic acid at the 6-position. This transforms the molecule from a single-point synthon into a bifunctional scaffold. The 6-COOH group can directly engage in high-yielding amide couplings with a vast array of amines (using HATU, EDCI, etc.) without needing a separate deprotection or oxidation step [1]. This capability is absent in the non-functionalized 2-bromobenzoxazole, which would require a separate C–H activation or other functionalization strategy to introduce such a handle .

Medicinal Chemistry Amide Coupling Fragment-Based Drug Design

Selectivity in Cross-Coupling: 2-Bromo vs. 2-Iodo Reactivity Control

The reactivity of the C–Br bond in the target compound is optimized for controlled cross-coupling, making it easier to manage than the more labile C–I bond of the 2-iodo analog. Aryl iodides, while more reactive, often suffer from lower chemoselectivity and a higher propensity for unwanted homocoupling and dehalogenation side reactions [1]. This makes the bromo compound the intermediate of choice for achieving high yields of the desired mono-arylated product without over-reaction. A typical Suzuki reaction with the 2-bromo compound may proceed with >90% selectivity for the desired product, whereas the analogous 2-iodo reaction might show 10-15% homocoupling byproduct formation under unoptimized conditions [1].

Synthetic Chemistry Chemoselectivity Cross-Coupling

Best-Fit Application Scenarios for 2-Bromobenzo[d]oxazole-6-carboxylic acid


Synthesis of Diversified Tafamidis Analog Libraries

This compound is an ideal starting material for synthesizing libraries of tafamidis (Vyndamax) analogs. Tafamidis is a first-in-class transthyretin stabilizer used to treat transthyretin amyloidosis. The 2-bromo substituent can be diversified via Suzuki coupling with various aryl boronic acids, while the 6-carboxylic acid can be systematically amidated to explore structure-activity relationships (SAR) around the critical binding pocket [1].

Late-Stage Functionalization of Drug-Like Scaffolds

For advanced intermediates in drug discovery, this compound serves as a powerful late-stage functionalization handle. The 6-carboxylic acid can first be used to attach the benzoxazole core to a peptide or drug fragment via a robust amide bond. The 2-bromo group then enables a final, high-yielding Suzuki coupling to introduce diverse aromatic groups, allowing for rapid exploration of chemical space at the final steps of a synthesis, a strategy validated by the higher reliability of C–Br coupling over C–Cl or C–H activation [1].

Convergent Assembly of Bivalent and PROTAC Molecules

The orthogonal reactivity of the molecule is perfectly suited for the convergent synthesis of heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras). The 6-carboxylic acid can be coupled to a ligand for a target protein, while the 2-bromo site can be subsequently elaborated to attach a ligand for an E3 ubiquitin ligase via a cross-coupling reaction, enabling a straightforward and modular assembly of these complex degraders [1].

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